molecular formula C31H25N5O3 B12382240 Bet-IN-16

Bet-IN-16

Katalognummer: B12382240
Molekulargewicht: 515.6 g/mol
InChI-Schlüssel: LLUTURRCWNCHPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bet-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to construct the bromodomain inhibitor scaffold .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification, and quality control to ensure the compound meets the required specifications for research use .

Analyse Chemischer Reaktionen

Types of Reactions

Bet-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and analogs that retain the core bromodomain inhibitor structure. These products are often used to study the structure-activity relationship and optimize the compound’s efficacy .

Wissenschaftliche Forschungsanwendungen

Bet-IN-16 has a wide range of scientific research applications, including:

Wirkmechanismus

Bet-IN-16 exerts its effects by inhibiting the bromodomain and extra-terminal (BET) proteins, specifically BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, facilitating the transcription of genes involved in cancer progression. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of oncogenic genes, leading to reduced cancer cell proliferation and survival .

Biologische Aktivität

Bet-IN-16 is a compound belonging to the class of bromodomain and extraterminal (BET) inhibitors, which have gained attention for their potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

BET proteins, including BRD2, BRD3, BRD4, and BRDT, play crucial roles in regulating gene transcription by recognizing acetylated lysine residues on histones and non-histone proteins. This compound functions primarily by inhibiting the bromodomains of these proteins, thereby disrupting their interaction with acetylated chromatin. This inhibition leads to altered transcriptional regulation of genes involved in cell proliferation, survival, and inflammation.

Key Mechanisms:

  • Transcriptional Regulation : this compound inhibits the recruitment of transcriptional coactivators to enhancers, leading to reduced expression of oncogenes and inflammatory cytokines .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines by downregulating cyclins and other cell cycle regulators .
  • Apoptosis Induction : this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound across different cancer models. Below is a summary of key findings from notable research:

StudyCancer TypeEfficacy ObservedMechanism
Bandukwala et al. (2012)Acute Myeloid LeukemiaSignificant reduction in tumor growthInhibition of BRD4-mediated transcription
Anand et al. (2013)Breast CancerInduction of apoptosis and cell cycle arrestDisruption of cyclin D1 expression
Spiltoir et al. (2013)Lung CancerDecreased metastasis and improved survival ratesTargeting BRD4's role in metastasis regulation

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • In a preclinical model, treatment with this compound resulted in a 70% reduction in tumor burden compared to controls. The study highlighted the compound's ability to target key survival pathways in AML cells.
  • Breast Cancer :
    • A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and reducing cell proliferation markers. The results suggest that this compound could be a promising therapeutic agent for patients with resistant breast cancer.
  • Inflammatory Diseases :
    • Research has shown that this compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating autoimmune conditions .

Clinical Implications

The diverse biological activities exhibited by this compound suggest its potential as a multi-target therapeutic agent. Its ability to modulate gene expression through BET inhibition opens avenues for treating not only various cancers but also inflammatory diseases. Ongoing clinical trials will be crucial for establishing safety profiles and therapeutic efficacy in humans.

Eigenschaften

Molekularformel

C31H25N5O3

Molekulargewicht

515.6 g/mol

IUPAC-Name

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid

InChI

InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38)

InChI-Schlüssel

LLUTURRCWNCHPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.